

# Characterization data for "N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine"

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## Compound of Interest

Compound Name: *N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine*

Cat. No.: *B112621*

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An Objective Comparison Guide to **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** and its Alternatives for Researchers

This guide provides a comparative analysis of the characterization data for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** and structurally related alternatives. The content is intended for researchers, scientists, and professionals in drug development and chemical synthesis who require a comparative understanding of these compounds. While comprehensive experimental data for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not readily available in public literature, this guide leverages data from analogous compounds to provide a useful comparison based on structural features, potential applications, and standard analytical methodologies.

## Comparative Overview of Physicochemical Properties

**N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is a disubstituted aniline derivative containing both a primary and a tertiary amine. For comparison, two commercially significant aliphatic polyamines, N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine and 3-Dimethylaminopropylamine (DMAPA), have been selected. These alternatives share the dimethylaminopropyl moiety but differ in their overall structure, lacking the aromatic ring and primary aniline group.

Table 1: Comparison of General and Physicochemical Properties

Property	N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine	N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine	3-Dimethylaminopropylamine (DMAPA)
CAS Number	42817-60-7[1]	6711-48-4[2][3]	109-55-7
Molecular Formula	C <sub>11</sub> H <sub>18</sub> N <sub>2</sub> [1]	C <sub>10</sub> H <sub>25</sub> N <sub>3</sub> [3]	C <sub>5</sub> H <sub>14</sub> N <sub>2</sub>
Molecular Weight	178.27 g/mol [1]	187.33 g/mol [3]	102.18 g/mol
Appearance	Solid	Colorless to light yellow liquid[2]	Colorless liquid
Key Synonyms	4-(3-Dimethylaminopropyl)aniline[1]	Bis(3-dimethylaminopropyl)amine; Polycat 15[2][3]	DMAPA
GHS Hazard Pictogram	GHS07 (Exclamation Mark)	GHS05 (Corrosion), GHS06 (Skull and Crossbones)	GHS02 (Flame), GHS05 (Corrosion), GHS06 (Skull and Crossbones)
Hazard Statements	H317: May cause an allergic skin reaction.	H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage.[2]	H226: Flammable liquid and vapor. H302: Harmful if swallowed. H311: Toxic in contact with skin. H314: Causes severe skin burns and eye damage. H331: Toxic if inhaled.

## Applications and Functional Roles

The specific applications for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** are not detailed in the reviewed literature, suggesting it may primarily serve as a chemical intermediate or building block in organic synthesis. In contrast, the selected alternatives have well-defined industrial uses.

- N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine is widely employed as a balanced, low-odor amine catalyst in the production of polyurethane foams, where it helps to improve surface cure.[\[2\]](#)
- 3-Dimethylaminopropylamine (DMAPA) is a versatile precursor used to manufacture surfactants, such as cocamidopropyl betaine, a common ingredient in shampoos and soaps. [\[4\]](#) It is also used in the synthesis of water-treatment flocculants and fuel additives.[\[4\]](#)

## Comparative Spectroscopic Data

Direct spectroscopic data (NMR, IR, MS) for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not available. However, a comparison of expected spectral features can be inferred from the functional groups present in each molecule.

Table 2: Comparison of Key Spectroscopic Features

Spectroscopic Method	N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine (Predicted)	N'-[3-(dimethylamino)propyl]-N,N-dimethylpropane-1,3-diamine (Experimental & Predicted)	3-Dimethylaminopropylamine (DMAPA) (Predicted)
Mass Spectrometry (MS)	Expected [M] <sup>+</sup> at m/z = 178. Key fragments from loss of dimethylamino and propyl groups.	Experimental [M] <sup>+</sup> at m/z = 187. Base peak at m/z = 58 corresponding to [CH <sub>2</sub> =N(CH <sub>3</sub> ) <sub>2</sub> ] <sup>+</sup> . <a href="#">[3]</a>	Expected [M] <sup>+</sup> at m/z = 102. Base peak likely at m/z = 58.
Infrared (IR) Spectroscopy	- Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ) - Aliphatic C-H stretch (~2800-3000 cm <sup>-1</sup> ) - Primary Amine N-H stretch (two bands, ~3300-3500 cm <sup>-1</sup> ) - Aromatic C=C bends (~1500-1600 cm <sup>-1</sup> ) - C-N stretch (~1020-1250 cm <sup>-1</sup> )	- Aliphatic C-H stretch (~2800-3000 cm <sup>-1</sup> ) - Secondary Amine N-H stretch (one broad band, ~3300-3500 cm <sup>-1</sup> ) - C-N stretch (~1020-1220 cm <sup>-1</sup> ) <a href="#">[5]</a>	- Aliphatic C-H stretch (~2800-3000 cm <sup>-1</sup> ) - Primary Amine N-H stretch (two bands, ~3300-3500 cm <sup>-1</sup> ) - C-N stretch (~1020-1220 cm <sup>-1</sup> )
<sup>1</sup> H NMR Spectroscopy	- Aromatic protons (δ ~6.5-7.5 ppm) - N(CH <sub>3</sub> ) <sub>2</sub> singlet (δ ~2.2-2.6 ppm) - NH <sub>2</sub> protons (broad singlet) - Aliphatic -CH <sub>2</sub> - protons (multiplets, δ ~1.5-3.0 ppm)	- NH- proton (broad singlet) - N(CH <sub>3</sub> ) <sub>2</sub> singlet (δ ~2.2 ppm) - Aliphatic -CH <sub>2</sub> - protons (multiplets, δ ~1.5-2.8 ppm)	- NH <sub>2</sub> protons (broad singlet) - N(CH <sub>3</sub> ) <sub>2</sub> singlet (δ ~2.2 ppm) - Aliphatic -CH <sub>2</sub> - protons (multiplets, δ ~1.5-2.7 ppm)
<sup>13</sup> C NMR Spectroscopy	- Aromatic carbons (δ ~110-150 ppm) - N(CH <sub>3</sub> ) <sub>2</sub> carbons (δ	- N(CH <sub>3</sub> ) <sub>2</sub> carbons (δ ~45 ppm) - Aliphatic	- N(CH <sub>3</sub> ) <sub>2</sub> carbons (δ ~45 ppm) - Aliphatic

~45 ppm)- Aliphatic  
carbons ( $\delta$  ~20-60  
ppm)

carbons ( $\delta$  ~25-60  
ppm)

carbons ( $\delta$  ~25-60  
ppm)

## Experimental Protocols

While a specific synthesis protocol for **N-[3-(4-Aminophenyl)propyl]-N,N-dimethylamine** is not documented in the searched literature, a general method for the preparation of substituted anilines via alkylation is provided below as a representative procedure.

### Protocol 1: General Synthesis of an Alkylated Aniline Derivative

This protocol is a generalized example based on Friedel-Crafts alkylation and is not specific to the target compound.<sup>[6][7]</sup>

- **Reactor Setup:** A 250 mL autoclave or appropriate pressure vessel is evacuated and cooled.
- **Catalyst Introduction:** Liquid hydrogen fluoride (HF) is carefully introduced into the vessel as the catalyst.
- **Reactant Addition:** The starting aniline compound (e.g., 3-methylaniline) is slowly pumped into the reactor over a 20-minute period, maintaining cooling to control the exothermic reaction.
- **Alkylation:** The alkylating agent (e.g., propene, isopropanol) is gradually added to the mixture. For gaseous agents like propene, the reactor is pressurized to a target pressure (e.g., 5 bars).
- **Reaction:** The mixture is warmed to the desired reaction temperature (e.g., room temperature to 80°C) and stirred for a set duration (e.g., 12 hours).
- **Workup and Purification:** After the reaction, the catalyst is neutralized, and the organic products are extracted. The resulting mixture is purified, typically by distillation or column chromatography, to isolate the desired alkylated aniline product.

## Protocol 2: Standard Characterization by Mass Spectrometry

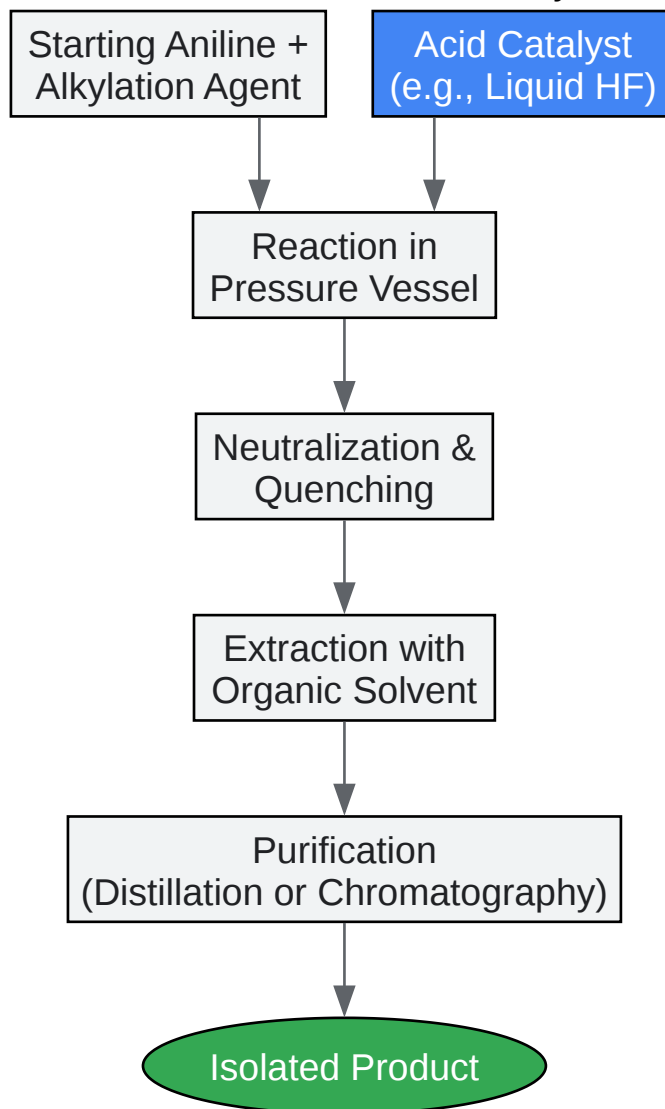
- **Sample Preparation:** A dilute solution of the analyte is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).
- **Ionization:** The sample is introduced into the mass spectrometer. Electron Ionization (EI) is a common method for generating fragment ions and creating a characteristic fingerprint for the molecule.
- **Mass Analysis:** The ionized fragments are separated based on their mass-to-charge ratio ( $m/z$ ) by the mass analyzer.
- **Detection:** The detector records the relative abundance of each ion.
- **Data Analysis:** The resulting mass spectrum is analyzed to identify the molecular ion peak and the fragmentation pattern, which is used to confirm the structure of the compound.

## Visualized Workflows and Structures

Diagrams created using Graphviz provide a clear visual representation of the molecular structures and experimental processes.

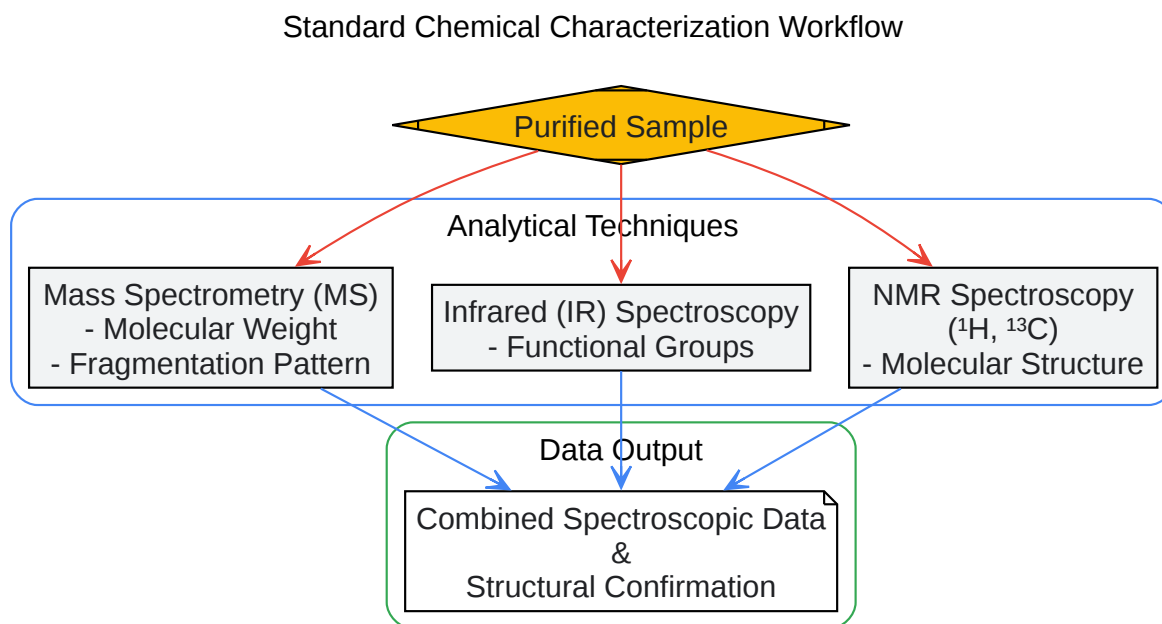
Caption: Molecular structures of the target compound and two alternatives.

## General Workflow for Aniline Alkylation



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Caption: Generalized experimental workflow for the synthesis of aniline derivatives.



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Caption: Logical workflow for the analytical characterization of a chemical compound.

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- 4. DIMETHYLAMINOPROPYLAMINE (DMAPA) - Alkyl Amines Chemicals Limited [alkylamines.com]



- 5. infrared spectrum of dimethylamine  $\text{C}_2\text{H}_7\text{N}$   $\text{CH}_3\text{NHCH}_3$  prominent wavenumbers  $\text{cm}^{-1}$  detecting ? functional groups present finger print for identification of N-methylmethanamine image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
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